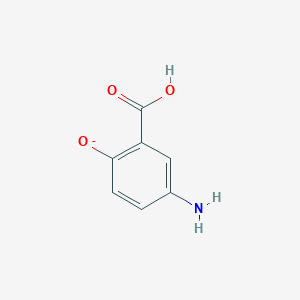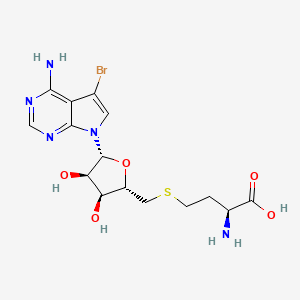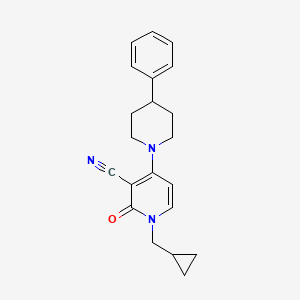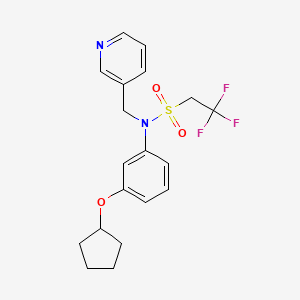![molecular formula C43H58N12O9 B10771886 (3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M372049 es un antagonista selectivo del receptor de péptido natriurético-C (NPR-C). Este compuesto ha sido ampliamente estudiado por su papel en la mediación de la actividad vasodilatadora del péptido natriurético tipo C (CNP) y el factor hiperpolarizante derivado del endotelio (EDHF). M372049 ha mostrado potencial en la regulación del tono vascular y el mantenimiento de la homeostasis vascular .
Métodos De Preparación
La síntesis de M372049 implica varios pasos clave, incluida la formación de lactama mediada por base y una secuencia de síntesis de péptidos con soporte sólido. El protocolo detallado para su síntesis no requiere aparatos especializados y se basa en una patente previa de Veale y sus colegas . El compuesto se sintetiza a través de una serie de reacciones que incluyen la formación de enlaces peptídicos y la incorporación de grupos funcionales específicos para lograr la estructura deseada.
Análisis De Reacciones Químicas
M372049 se somete a varias reacciones químicas, incluida la inhibición competitiva de las relajaciones inducidas por CNP. Es un antagonista competitivo con un valor Ki de 21 nM . El compuesto interactúa con NPR-C, lo que lleva a la inhibición de la actividad vasodilatadora. Los reactivos comunes utilizados en estas reacciones incluyen donantes de óxido nítrico y vasodilatadores dependientes del endotelio .
Aplicaciones Científicas De Investigación
M372049 se ha utilizado ampliamente en la investigación científica para estudiar el papel de NPR-C en la regulación vascular. Se ha demostrado que inhibe las respuestas mediadas por CNP en arterias de resistencia mesentérica aisladas de rata, destacando su potencial como objetivo terapéutico para las enfermedades cardiovasculares . Además, M372049 se ha utilizado en métodos de cribado biofísico para facilitar los esfuerzos de descubrimiento de fármacos para NPR-C y otros receptores de membrana de dominio extracelular grande .
Mecanismo De Acción
M372049 ejerce sus efectos uniéndose selectivamente a NPR-C, inhibiendo así la actividad vasodilatadora de CNP. Esta interacción conduce a la inhibición de las relajaciones dependientes de EDHF en las arterias mesentéricas. El compuesto actúa como un antagonista competitivo, bloqueando las vías de señalización involucradas en la regulación del tono vascular .
Comparación Con Compuestos Similares
M372049 es único en su inhibición selectiva de NPR-C. Compuestos similares incluyen otros antagonistas y agonistas del receptor de péptido natriurético, como PL-3994 y el compuesto 118 . Estos compuestos también se dirigen a NPR-C, pero difieren en sus afinidades de unión e interacciones específicas con el receptor.
Propiedades
Fórmula molecular |
C43H58N12O9 |
|---|---|
Peso molecular |
887.0 g/mol |
Nombre IUPAC |
(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H58N12O9/c1-5-23(3)35(37(44)59)54-38(60)29(12-9-18-47-43(45)46)52-39(61)31(21-34(57)58)53-41(63)36(24(4)6-2)55-19-17-30(42(55)64)51-33(56)20-25-13-15-26(16-14-25)49-40(62)32-22-48-27-10-7-8-11-28(27)50-32/h7-8,10-11,13-16,22-24,29-31,35-36H,5-6,9,12,17-21H2,1-4H3,(H2,44,59)(H,49,62)(H,51,56)(H,52,61)(H,53,63)(H,54,60)(H,57,58)(H4,45,46,47)/t23-,24-,29+,30+,31-,35-,36-/m0/s1 |
Clave InChI |
VINFYKMOVBYUSF-ZCWPROOASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)N1CC[C@H](C1=O)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
SMILES canónico |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)N1CCC(C1=O)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)



![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)

![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)
![(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid](/img/structure/B10771880.png)
![4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide](/img/structure/B10771881.png)


![3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10771896.png)
